4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, sulfamoyl, and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the prop-2-yn-1-yl group. The cyanoethyl groups are then added through a nucleophilic substitution reaction. The final step involves the formation of the sulfamoyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]benzamide
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide .
Uniqueness
The uniqueness of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, drawing on a variety of research findings and case studies to provide a comprehensive overview.
Molecular Formula and Weight
The molecular formula of the compound is C18H18N4O2S, with a molecular weight of approximately 436.34 g/mol . The structure consists of several functional groups, including:
- Sulfamoyl group : Known for its antibacterial properties.
- Benzothiazole moiety : Associated with various biological activities, including anticancer effects.
- Cyanoethyl groups : Potentially enhancing the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key methods include:
- Preparation of the benzothiazole derivative .
- Introduction of the sulfamoyl group via palladium-catalyzed cross-coupling reactions.
- Use of solvents like dimethylformamide or tetrahydrofuran under controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, sulfonamide derivatives are well-documented for their antibacterial effects against various pathogens. In particular, studies have shown that related compounds possess:
- Inhibitory activity against human tumor cells , such as HL-60 and BGC-823, suggesting potential applications in cancer therapy .
- Fungicidal activity against Botrytis cinerea , with effective concentrations comparable to commercial fungicides .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. For example, related sulfonamide derivatives have demonstrated:
- Strong inhibitory activity against urease , which is relevant in treating conditions like kidney stones and urinary tract infections .
- Acetylcholinesterase inhibition , which can be beneficial in treating neurodegenerative diseases .
Case Studies
- Antitumor Activity :
- Fungicidal Efficacy :
Summary of Biological Activities
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S2/c1-4-13-30-22-17-18(2)16-19(3)23(22)34-25(30)28-24(31)20-7-9-21(10-8-20)35(32,33)29(14-5-11-26)15-6-12-27/h1,7-10,16-17H,5-6,13-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSFILLBBUATGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)S2)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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